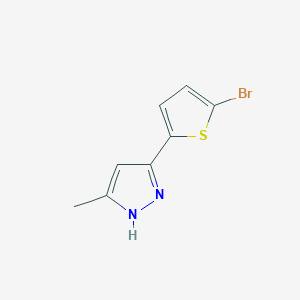

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction . Another method involves an efficient catalytic method for synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines by solid phase cyclization using a solvent-free environmentally greener catalyst fly ash: H2SO4 .

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Synthesis and Computational Applications

The synthesis of thiophene and pyrazole derivatives has been widely studied, demonstrating various methodologies including palladium-catalyzed cross-coupling reactions. These synthetic routes have facilitated the production of compounds with significant yields and have been characterized for their structural features through computational applications. For example, derivatives such as 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide exhibit promising nonlinear optical properties, which are crucial for the development of optical materials. Computational methods like Density Functional Theory (DFT) calculations have been utilized to investigate the electronic structure and predict NMR data, aligning significantly with experimental results, thus showcasing their potential in materials science and optical applications (Kanwal et al., 2022).

Antimicrobial and Anticancer Activity

Compounds containing the 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole scaffold have demonstrated potential in biomedical applications, particularly in antimicrobial and anticancer activities. The Schiff base derivatives synthesized through condensation methods have shown cytotoxic activity against specific cancer cell lines, revealing their potential as anticancer agents. These findings are significant for the development of new therapeutic agents (M et al., 2022).

Application in Photovoltaic Devices

The synthesis of donor-acceptor copolymers incorporating thiophene and pyrazole units has been explored for their application in photovoltaic devices. These polymers exhibit varied optical and electrochemical properties, making them suitable for use in solar energy conversion. The investigation into these materials offers insights into the design and optimization of more efficient photovoltaic systems (Zhou et al., 2010).

Optical and Electrochemical Characterization

The study of thiophene and pyrazole-based polymers has also extended to their optical and electrochemical properties. Such polymers have been synthesized and characterized, revealing insights into their thermal stability, molecular weights, and photophysical behaviors. This research underlines the polymers' potential in various applications, including optoelectronic devices (Alghamdi et al., 2016).

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This makes them a center of attention for researchers aiming to design novel strategies to reach more efficient materials for electronic applications .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Biochemical Pathways

Related compounds have been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .

Result of Action

Similar compounds have been used in the synthesis of polymers exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

properties

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKOTLIWHZZSPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2721718.png)

![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2721729.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)